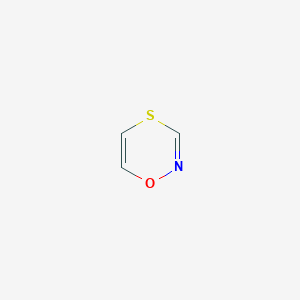

1,4,2-Oxathiazine

Description

Structure

3D Structure

Properties

CAS No. |

1120-66-7 |

|---|---|

Molecular Formula |

C3H3NOS |

Molecular Weight |

101.13 g/mol |

IUPAC Name |

1,4,2-oxathiazine |

InChI |

InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H |

InChI Key |

FMYSHKHSQFXYRS-UHFFFAOYSA-N |

SMILES |

C1=CSC=NO1 |

Canonical SMILES |

C1=CSC=NO1 |

Synonyms |

1,4,2-Oxathiazine |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1,4,2 Oxathiazines

General Reactivity Patterns of the Oxathiazine Ring System

The formation and reactivity of the 1,4,2-oxathiazine ring system are characterized by several key patterns. A predominant method for constructing the 4H-1,5,2-oxathiazine ring is through the hetero-Diels-Alder reaction. uzh.chd-nb.info This [4+2]-cycloaddition typically involves the reaction of in situ generated α-nitrosoalkenes (acting as the heterodiene) with thioketones (acting as the dienophile). uzh.ch These reactions are noted for their complete regioselectivity, chemoselectivity, and periselectivity, where the C=S bond of the thioketone acts as the heterodienophile. uzh.chd-nb.info

Domino reactions provide another efficient route to these heterocycles. For instance, 5,6-dihydro-1,4,2-oxathiazin-6-ols can be synthesized through a [3+3] annulation process. This reaction uses (E)-N-hydroxyarylimidoyl chlorides and 1,4-dithiane-2,5-diol (B140307), which serves as a source for the in situ generation of 2-mercaptoacetaldehyde. researchgate.netresearchgate.net

Once formed, the 1,4,2-oxathiazine ring, particularly in its oxidized form (e.g., oxathiazine oxide), can exhibit electrophilic character. The oxathiazine oxide ring is known to bind strongly to nucleophilic groups, such as the sulfhydryl groups found in various biomolecules. researchgate.net

**3.2. Detailed Reaction Mechanisms and Intermediate Characterization

The 1,4,2-oxathiazine ring system can undergo reactions with nucleophiles in several ways. The ring itself can act as an electrophile, or substituents on the ring can be modified to create a nucleophilic center.

Ring as an Electrophile: The carbon atom positioned between the nitrogen and sulfur atoms (C3) is susceptible to nucleophilic attack, a reactivity pattern observed in the synthesis of related benzodithiazines. In these syntheses, the initial step involves the nucleophilic attack of a thiol's sulfur atom on the imine carbon of an N-chlorosulfonyl-activated precursor. arkat-usa.orgresearchgate.netarkat-usa.org This suggests that the C3 position in the formed 1,4,2-oxathiazine ring remains an electrophilic center. Furthermore, derivatives like Bethoxazin (B1662481) (3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide) are proposed to be electrophiles, with the oxathiazine oxide ring readily reacting with sulfhydryl nucleophiles. researchgate.net

Generation of Nucleophilic Centers: It is possible to generate a carbanionic intermediate by deprotonating a carbon atom adjacent to the ring's sulfur atom. For example, 3-oxo-1,3λ6,4-oxathiazines can be lithiated at the α-position using n-butyllithium. This carbanionic species can then react with various electrophiles, such as in a deuteration reaction using methanol-d1. thieme-connect.com

Electrophilic reactions involving the 1,4,2-oxathiazine scaffold often occur during their synthesis, particularly in the formation of fused ring systems. A key example is intramolecular Friedel-Crafts type sulfonylation.

In the synthesis of 1,4,2-benzodithiazine-1,1-dioxides, an N-chlorosulfonylthioimidate intermediate is formed first. arkat-usa.orgarkat-usa.org In the presence of a Lewis acid like aluminum chloride (AlCl₃), the sulfonyl group acts as an electrophile, and an intramolecular electrophilic aromatic substitution reaction occurs on the appended benzene (B151609) ring to close the heterocyclic ring. researchgate.netarkat-usa.org The mechanism involves the attack of the aromatic ring's pi electrons on the electrophilic sulfur atom of the sulfonyl group, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of this cyclization is influenced by the substituents present on the aromatic ring. researchgate.net

While less common than ionic pathways, radical reactions involving oxathiazine systems have been documented, particularly for related isomers. These reactions highlight the potential for 1,4,2-oxathiazines to participate in radical-mediated transformations. For instance, photoredox catalysis can generate carbamoyl (B1232498) radicals that add to the C=N double bond of benzo[e] researchgate.netnih.govacs.orgoxathiazine 2,2-dioxides. ccspublishing.org.cn This process typically involves the generation of the radical species, its addition to the imine, and subsequent steps to form the final product. ccspublishing.org.cn Acyl radicals, generated from acyl-1,4-dihydropyridines, can also serve as efficient initiators for radical cascade reactions, suggesting a potential, though underexplored, avenue for the functionalization of 1,4,2-oxathiazines. mdpi.com

Electrophilic Reaction Pathways

Ring Transformations and Skeletal Rearrangements

The 1,4,2-oxathiazine skeleton can undergo transformations leading to different heterocyclic structures, demonstrating the dynamic nature of the ring.

Ring Expansion and Contraction: 1,4,2-Benzodithiazine carboxylates can be synthesized via a ring expansion reaction of 1,3-benzodithioles. researchgate.net Conversely, these resulting 1,4,2-benzodithiazines can undergo a ring contraction reaction in the presence of a base. They also react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in boiling o-dichlorobenzene to yield 1,4-benzodithiins, with the elimination of a nitrile. researchgate.net

Ring Opening: The 1,4,2-oxathiazine ring can be cleaved under certain conditions. Acid-catalyzed ring cleavage is an anticipated reaction pathway for some derivatives. thieme-connect.com In analogous systems like 1,2,3-oxathiazine 2-oxides, the ring can be opened smoothly via nucleophilic attack by Grignard reagents, which act as sulfinyl transfer agents. unibo.it This highlights the potential for controlled ring-opening of 1,4,2-oxathiazines to access different functional groups.

Influence of Substituent Electronic and Steric Effects on Reactivity

The stability and reactivity of the 1,4,2-oxathiazine ring are profoundly influenced by the electronic and steric properties of its substituents. This is particularly evident in the hetero-Diels-Alder synthesis of 4H-1,5,2-oxathiazines. uzh.ch

The stability of the resulting oxathiazine is highly dependent on the substituents derived from the thioketone precursor. For example, using diferrocenyl thioketone results in a stable product. However, replacing just one ferrocenyl group with an ethyl group leads to a dramatic decrease in the stability of the oxathiazine ring. uzh.ch

Steric bulk can also play a crucial role in stabilizing the ring system. Thioketones derived from sterically crowded structures like 2,2,4,4-tetramethylcyclobutanedione are excellent dienophiles in reactions with trifluoromethyl-substituted nitrosoalkenes, yielding remarkably stable 3-trifluoromethyl-4H-1,5,2-oxathiazine derivatives. uzh.ch

The electronic nature of substituents on the aromatic rings of thiochalcones (1,3-diarylprop-2-ene-1-thiones) also affects reaction outcomes. The introduction of electron-donating groups on the aryl substituents of the thiochalcone can alter the equilibrium between its monomeric and dimeric forms, which in turn influences the product distribution in cycloaddition reactions with α-nitrosoalkenes. d-nb.infouzh.ch

Interactive Table: Effect of Substituents on the Stability of 4H-1,5,2-Oxathiazines

| Substituent Type at C6 | Example Precursor | Resulting Oxathiazine Stability | Reference |

|---|---|---|---|

| Bulky, Electroactive | Diferrocenyl thioketone | Stable | uzh.ch |

| Mixed Alkyl/Electroactive | Ethyl Ferrocenyl thioketone | Dramatically decreased stability | uzh.ch |

| Sterically Crowded Alkyl | Thioketone from 2,2,4,4-tetramethylcyclobutanedione | Remarkably stable | uzh.ch |

| Electron-Donating Aryl | Thiochalcone with methoxy (B1213986) group | Influences monomer/dimer equilibrium, affecting product ratio | d-nb.infouzh.ch |

Thermal and Photochemical Reactivity Studies

The stability and reactivity of the 1,4,2-oxathiazine ring under thermal and photochemical conditions are critical for its synthesis, handling, and application. Research into these areas has revealed distinct pathways of decomposition and rearrangement, which are highly dependent on the substitution pattern of the heterocyclic ring and the reaction conditions.

Thermal Reactivity

The thermal behavior of 1,4,2-oxathiazines and their related oxathiazole precursors has been a subject of systematic study. The decomposition pathways are significantly influenced by the substituents on the ring.

A key thermal reaction is the fragmentation of 5,5-disubstituted 1,4,2-oxathiazoles into isothiocyanates. researchgate.net The ease of this fragmentation is predominantly governed by the nature of the substituent at the 5-position of the ring. researchgate.net Studies have shown that these reactions can proceed through competing intramolecular pathways, specifically decarboxylation and decarbonylation, via concerted, polar four- and five-membered cyclic transition states. researchgate.net

In contrast, 5H-1,4,2-oxathiazoles exhibit different thermal fragmentation patterns. They have been shown to fragment to produce a nitrile, a reaction that can occur even in the absence of a base. researchgate.net Under basic conditions, an alternative pathway is observed, leading to the formation of nitriles and the corresponding thioacid salts. researchgate.net

Flash Vacuum Pyrolysis (FVP) is a technique used to study thermal reactions at high temperatures and low pressures. FVP of specific 1,4-oxa(thia)zines-3,5-diones has been shown to produce nitriles and nitrilimines. researchgate.net The proposed mechanism for this transformation involves the formation of strained three-membered intermediates. researchgate.net

The thermolysis of related sulfur-nitrogen-oxygen heterocycles also provides insight. For example, heating 6H-1,3,5-oxathiazine S-oxides leads to their efficient conversion into 1,2,4-oxathiazoles. researchgate.net The proposed mechanism involves a thermal cycloreversion to form 1,3-thiaza-1,3-butadiene S-oxide intermediates, which then ring-close to the product. researchgate.net Structurally similar 1,2,4-dithiazines have been observed to extrude sulfur upon thermolysis at high temperatures (around 250 °C) to yield more stable aromatic thiazoles in nearly quantitative yields. acs.org

Table 1: Thermal Decomposition Products of Substituted Oxathiazine Derivatives

| Starting Compound Class | Conditions | Major Products | Reference |

|---|---|---|---|

| 5,5-disubstituted 1,4,2-oxathiazoles | Heating | Isothiocyanates | researchgate.net |

| 5H-1,4,2-oxathiazoles | Heating (neutral) | Nitrile | researchgate.net |

| 5H-1,4,2-oxathiazoles | Heating (basic) | Nitrile, Thioacid salts | researchgate.net |

| 1,4-oxa(thia)zines-3,5-diones | Flash Vacuum Pyrolysis | Nitriles, Nitrilimines | researchgate.net |

Photochemical Reactivity

The study of the photochemical reactivity of 1,4,2-oxathiazines is less extensive compared to their thermal behavior. However, photochemical methods are relevant in the synthesis of precursors to this ring system. For instance, highly reactive thioaldehydes and thioketones, which are used in the [3+2] cycloaddition reactions to form 1,4,2-oxathiazoles, can be generated via the Norrish type II photolytic cleavage of 2-phenacyl sulfides. researchgate.net

The photochemical stability of related heterocyclic systems varies. For example, pyrazolo-fused 1,2,4-dithiazines, which are structurally analogous to some oxathiazine systems, were found to be stable when exposed to intense sunlight or irradiation from a hand-held UV/vis lamp at 365 nm. acs.org

In contrast, other oxathiazine isomers, such as the 1,2,3-oxathiazine ring found in the artificial sweetener Acesulfame K, demonstrate clear photoreactivity. researchgate.netunito.it Studies on Acesulfame K have shown that it undergoes photodegradation in aqueous solutions under UV irradiation. researchgate.net This degradation follows first-order kinetics and is notably pH-dependent, with a significantly faster degradation rate observed in acidic solutions. researchgate.net This increased reactivity at lower pH is attributed to a red shift in the compound's absorption spectrum. researchgate.net While this pertains to a different isomer, it highlights that the oxathiazine core can be susceptible to photochemical transformation.

Mechanistic investigations into photochemical reactions often involve the generation of an excited state upon light absorption, which can then lead to product formation through various pathways, including single-electron-transfer (SET) processes. mdpi.comresearchgate.net For many photochemical reactions, factors such as light intensity and the presence of photosensitizers or quenchers like oxygen can significantly influence the outcome and reproducibility. unito.itmdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 1,4,2 Oxathiazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mnstate.edu By analyzing the chemical shifts, signal integrations, and splitting patterns, the connectivity and chemical environment of each atom in a 1,4,2-oxathiazine derivative can be determined. mnstate.edu

Proton (¹H) NMR Analysis

For instance, in a study of 3-oxo-1,3λ⁶,4-oxathiazines, the protons on the six-membered ring and adjacent substituents were assigned specific chemical shifts and coupling constants. thieme-connect.com In one derivative, the protons of a CH₂ group adjacent to the sulfur and nitrogen atoms appeared as multiplets, while aromatic protons on a substituent were observed in the typical downfield region. thieme-connect.com The number of distinct signals in a ¹H NMR spectrum corresponds to the number of non-equivalent sets of protons in the molecule. mnstate.edu

Table 1: Representative ¹H NMR Data for a 3-Oxo-1,3λ⁶,4-oxathiazine Derivative thieme-connect.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si(CH₃)₂ | 0.035 | s, br | |

| SiC(CH₃)₃ | 0.884 | s | |

| 4-H | 0.945 | d | |

| 4-H' | 1.031 | d | |

| 3-H | 2.030 | dqq | J₃,₄ = 6.8, J₃,₄' = 6.9 |

| 9-H (Ar-CH₃) | 2.443 | s | |

| 2-H | 3.255 | ddd | J₁,₂ = 6.8, J₁',₂ = 6.4, J₂,₃ = 3.4 |

| 1-H | 3.591 | d | J₁,₂ = 6.8 |

| 1-H' | 3.622 | d | J₁',₂ = 6.4 |

| 10-H | 4.525 | d | J₁₀,₁₀' = 11.4 |

| 10-H' | 4.550 | d | J₁₀,₁₀' = 11.4 |

| 7-H (Ar) | 7.329 | d | J₆,₇ = 8.3 |

| 6-H (Ar) | 7.902 | d | J₆,₇ = 8.3 |

Note: The numbering scheme used for assignment in the original research may differ from IUPAC conventions. thieme-connect.com

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,4,2-oxathiazine ring are indicative of their bonding environment.

In the analysis of 3-oxo-1,3λ⁶,4-oxathiazines, the carbon signals were assigned based on their chemical shifts. thieme-connect.com For example, the carbon atoms directly bonded to the electronegative heteroatoms (O, N, S) typically resonate at lower field. In a specific derivative, the carbon of the C-N bond in a thiazetidine ring, a related heterocyclic system, was observed at δC 56.75 ppm. researchgate.netresearchgate.net Similarly, for a spiro[indene-2,2'- thieme-connect.comresearchgate.netnih.govoxathiazine] derivative, a downfield resonance at 110.9 ppm was attributed to the spiro carbon. rhhz.net

Table 2: Representative ¹³C NMR Data for a 3-Oxo-1,3λ⁶,4-oxathiazine Derivative thieme-connect.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Si(CH₃)₂ | -5.12, -5.30 |

| C-4 | 16.72 |

| SiC(CH₃)₃ | 18.52 |

| C-4' | 20.64 |

| C-9 (Ar-CH₃) | 21.71 |

| SiC(CH₃)₃ | 26.15 |

| C-3 | 30.24 |

| C-10 | 44.66 |

| C-2 | 62.32 |

| C-1 | 66.19 |

| C-7 (Ar) | 129.65 |

| C-6 (Ar) | 129.99 |

| C-5 (Ar) | 134.22 |

| C-8 (Ar) | 144.33 |

Note: The numbering scheme used for assignment in the original research may differ from IUPAC conventions. thieme-connect.com

Other Nuclei NMR (e.g., ³¹P, if applicable to derivatives)

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can be employed when relevant isotopes are present in 1,4,2-oxathiazine derivatives. For example, if a derivative contains a phosphorus-containing substituent, ³¹P NMR spectroscopy would be a valuable tool for characterizing that part of the molecule. Currently, there is limited specific data in the searched literature for ³¹P NMR of 1,4,2-oxathiazine derivatives.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR. IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. openstax.org UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. openstax.org

In the study of 3-oxo-1,3λ⁶,4-oxathiazines, IR spectroscopy was used to identify key functional groups. thieme-connect.com For example, the IR spectrum of one derivative showed characteristic absorption bands for C-H, C=C (aromatic), and other specific bonds. thieme-connect.com For spiro[indene-2,2'- thieme-connect.comresearchgate.netnih.govoxathiazine] derivatives, IR spectra showed characteristic peaks for C-N, C-S, and C=O stretching vibrations. rhhz.net

UV-Vis spectroscopy is particularly useful for conjugated molecules. openstax.org The absorption of UV or visible light promotes an electron from a lower-energy orbital to a higher-energy one. openstax.org For a synthesized N-(benzothiazol-2-yl)ethanamide, a related heterocyclic system, the UV spectrum showed a strong absorption band indicative of a π → π* transition in the aromatic ring. scielo.br

Table 3: Representative IR and UV-Vis Data for Oxathiazine and Related Derivatives

| Compound Type | Spectroscopic Technique | Characteristic Absorption | Reference |

| 3-Oxo-1,3λ⁶,4-oxathiazine | IR (film, cm⁻¹) | 2974.6, 2930.5 (C-H), 1597.5 (C=C) | thieme-connect.com |

| Spiro[indene-2,2'- thieme-connect.comresearchgate.netnih.govoxathiazine] | IR (KBr, cm⁻¹) | 1723 (C=O), 1171 (C-N) | rhhz.net |

| N-(benzothiazol-2-yl)ethanamide | UV-Vis (DMSO, nm) | 271 (π → π*) | scielo.br |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For various 3-oxo-1,3λ⁶,4-oxathiazine derivatives, electrospray ionization (ESI) mass spectrometry was used to determine their molecular weights. thieme-connect.com The mass spectrum of a spiro[indene-2,2'- thieme-connect.comresearchgate.netnih.govoxathiazine] derivative showed a molecular ion peak at m/z 399, which was consistent with the expected mass of the product. rhhz.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

Table 4: Representative Mass Spectrometry Data for Oxathiazine Derivatives

| Compound Type | Ionization Method | m/z of Molecular Ion or Adduct | Reference |

| 3-Oxo-1,3λ⁶,4-oxathiazine derivative | ESI | 496.0 ([M + H]⁺), 518.0 ([M + Na]⁺) | thieme-connect.com |

| Spiro[indene-2,2'- thieme-connect.comresearchgate.netnih.govoxathiazine] derivative | EI | 399 (M⁺) | rhhz.net |

| 7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | GC-MS | 263 | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. retsch.com This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For a novel 3-oxo-1,3λ⁶,4-oxathiazine, single-crystal X-ray analysis confirmed its absolute configuration and revealed that the six-membered ring adopts a chair conformation with the substituents in specific axial or equatorial positions. thieme-connect.com Similarly, the molecular structure of 3-(trichloromethyl)naphtho[2,1-e] thieme-connect.comrhhz.netresearchgate.netdithiazine-1,1-dioxide, a related sulfur- and nitrogen-containing heterocycle, was unambiguously proven by X-ray crystallographic analysis. arkat-usa.org The structure of 5,7-dimethoxy-4-(trichloromethyl)-1,2,3-benzoxathiazine-2,2-dioxide was also confirmed by this method. arkat-usa.org

The crystal structure of pyridinium (B92312) 6-methyl-1,2,3,-oxathiazine-4(3H)-one-2,2-dioxide was determined by X-ray diffraction, revealing its monoclinic crystal system and space group. researchgate.netresearchgate.net The crystal structure of aqua lithium 6-methyl-1,2,3,-oxathiazine-4(3H)-one, 2.2-dioxide was also determined, showing a triclinic space group. scispace.com These detailed structural insights are crucial for understanding the properties and reactivity of these compounds.

Determination of Absolute and Relative Stereochemistry

The precise spatial arrangement of atoms, or stereochemistry, in chiral 1,4,2-oxathiazine derivatives is a critical aspect of their characterization. The determination of both relative and absolute configuration is most authoritatively achieved through single-crystal X-ray diffraction analysis. ox.ac.uk

In the synthesis of novel, enantiopure 3-oxo-1,3λ⁶,4-oxathiazines, X-ray structural analysis has served as the definitive tool for confirming the expected absolute configuration. thieme-connect.com For instance, analysis of a crystalline derivative confirmed the RS,SC configuration, providing unequivocal proof of the stereochemical outcome of the synthetic route. thieme-connect.com Similarly, for other related oxathiazine derivatives, crystal structure analysis has been indispensable for verifying both their relative and absolute configurations. thieme-connect.com

The absolute configuration is the actual three-dimensional structure of a chiral molecule, which distinguishes it from its mirror image (enantiomer). ox.ac.uklibretexts.org The relative configuration describes the arrangement of substituents relative to each other within the molecule. ox.ac.ukspcmc.ac.in While spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide clues about the relative configuration, they are often insufficient for a conclusive determination in complex heterocyclic systems. fu-berlin.ded-nb.info

In cases where a racemic mixture is produced, such as with cis-1,1-dioxo-5,6-dihydro- thieme-connect.comresearchgate.netnih.govoxathiazine derivatives, chiral chromatography is employed to separate the enantiomers. proteopedia.org Subsequent co-crystallization of an enantiomerically pure sample with a biological target, such as an enzyme, and subsequent X-ray diffraction analysis can identify the specific enantiomer responsible for biological activity and reveal its binding mode. proteopedia.org For one such derivative, the (4a-S, 8a-R) enantiomer was identified as the potent inhibitor through this method. proteopedia.org

| Compound Class | Technique | Finding | Reference |

|---|---|---|---|

| 3-Oxo-1,3λ⁶,4-oxathiazines | X-ray Structural Analysis | Confirmed absolute configuration (RS,SC) | thieme-connect.com |

| cis-1,1-Dioxo-5,6-dihydro- thieme-connect.comresearchgate.netnih.govoxathiazine | Chiral Chromatography & X-ray Crystallography | Identified the active (4a-S, 8a-R) enantiomer | proteopedia.org |

Conformational Analysis of the Six-Membered Ring

The 1,4,2-oxathiazine ring, like other six-membered heterocycles, is not planar and adopts specific low-energy conformations. saskoer.ca The study of these conformations is essential for understanding the molecule's reactivity and interactions. The most stable conformations for six-membered rings are typically chair forms, which minimize both angle strain and torsional strain. saskoer.casmu.edu

X-ray crystallography provides a precise snapshot of the ring's conformation in the solid state. For a 3-oxo-1,3λ⁶,4-oxathiazine derivative, single-crystal X-ray analysis revealed that the six-membered ring adopts a chair conformation. thieme-connect.com In this specific structure, the substituent aryl group was found to occupy an equatorial position, while the isopropyl group was in an axial position. thieme-connect.com

In solution, the 1,4,2-oxathiazine ring may exist in a dynamic equilibrium between different conformers. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational equilibria. mdpi.comrsc.org Techniques such as 1D and 2D NMR (e.g., COSY, HSQC, NOESY) can provide data on the relative orientations of atoms. researchgate.netmdpi.com For example, the analysis of Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between protons, which helps in deducing the predominant conformation in solution. mdpi.com In related heterocyclic systems, NMR analysis has shown that molecules can populate two or more preferred conformers, which are often in rapid equilibrium on the NMR timescale. researchgate.netcopernicus.org

Theoretical methods, such as Density Functional Theory (DFT) calculations, complement experimental data by predicting the relative energies of different possible conformations (e.g., chair, boat, twist-boat). researchgate.netpsu.edu By comparing the experimentally observed NMR parameters with the calculated energy differences of various conformers, a comprehensive understanding of the conformational landscape of the 1,4,2-oxathiazine ring in solution can be achieved. researchgate.net

| Compound Type | Method | Observed Conformation | Substituent Positions |

|---|---|---|---|

| 3-Oxo-1,3λ⁶,4-oxathiazine | X-ray Crystallography | Chair | Aryl (equatorial), Isopropyl (axial) |

Crystal Packing and Intermolecular Interactions

The primary interactions influencing the crystal packing of organic molecules include hydrogen bonds (e.g., O–H···O, N–H···O, C–H···O) and π-π stacking interactions. nih.govrsc.org In related heterocyclic systems, X-ray diffraction studies have shown that intermolecular hydrogen bonds can link molecules into one-dimensional polymeric chains or more complex three-dimensional networks. nih.govresearchgate.net

In derivatives containing aromatic rings, π-π stacking is a common and significant interaction that contributes to crystal stability. rsc.org The specific arrangement, such as J-aggregations (planar conformation) or other slipped-stack arrangements, can be determined from crystallographic data. rsc.org The energetic contributions of these different interactions (electrostatic, dispersion, etc.) can be further dissected using computational methods like Symmetry Adapted Perturbation Theory (SAPT). rsc.org While specific studies on 1,4,2-oxathiazines are limited, the principles derived from other sulfur- and nitrogen-containing heterocycles suggest that a combination of hydrogen bonding and van der Waals forces, potentially supplemented by π-π stacking in aromatic derivatives, will be the primary drivers of their crystal packing. nih.govrsc.orgrsc.org

Computational Chemistry in 1,4,2 Oxathiazine Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying heterocyclic systems like 1,4,2-oxathiazine.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed investigation of reaction mechanisms. For the synthesis of oxathiazine rings, particularly through cycloaddition reactions, DFT can elucidate the step-by-step process of bond formation and breaking. ajol.infomdpi.com

A prominent route to forming six-membered sulfur-nitrogen heterocycles is the hetero-Diels-Alder reaction. ajol.info Computational studies on analogous systems, such as the formation of 1,3,4-thiadiazines from azoalkenes and thioketones, have used DFT to distinguish between possible reaction pathways. mdpi.com These studies can determine whether a reaction proceeds through a concerted mechanism, where bonds are formed simultaneously, or a stepwise mechanism involving the formation of a zwitterionic intermediate. mdpi.comresearchgate.net For instance, calculations have shown that while many cycloadditions are concerted, the presence of significant steric hindrance can favor a stepwise pathway via a zwitterionic intermediate with a fully formed C-S bond, which then undergoes ring closure in a subsequent step. mdpi.comresearchgate.net

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. DFT calculations are used to locate the geometry of these unstable structures and compute their energies, thereby determining the activation energy (energy barrier) of a reaction. mdpi.com

Many reactions involved in the synthesis of heterocycles can yield multiple isomers. DFT calculations are a powerful tool for predicting the regioselectivity and chemoselectivity of such reactions, often with high accuracy. beilstein-journals.orgresearchgate.net This is particularly relevant for hetero-Diels-Alder reactions, where different orientations of the reacting molecules can lead to various constitutional isomers. nih.govd-nb.info

Extensive computational and experimental work on the [4+2]-cycloaddition of α-nitrosoalkenes with thioketones has demonstrated the power of DFT in predicting selectivity. nih.govresearchgate.net These studies found that the reaction proceeds with remarkable periselectivity and regioselectivity to yield 4H-1,5,2-oxathiazines. nih.govd-nb.inforesearchgate.netuzh.ch DFT calculations supported these experimental findings, showing that the formation of the 1,5,2-oxathiazine isomer is kinetically favored over the other seven conceivable cycloadducts. nih.gov The calculated energy of the transition state leading to the observed product was significantly lower than the barriers for the formation of other regioisomers, confirming that the reaction is under kinetic control. researchgate.netnih.gov

| Computational Goal | Methodology | Key Findings | Relevant Systems Studied |

|---|---|---|---|

| Reaction Mechanism | Potential Energy Surface Mapping | Distinguishes between concerted and stepwise (e.g., zwitterionic) pathways. | 1,3,4-Thiadiazines mdpi.comresearchgate.net, 1,5,2-Oxathiazines nih.gov |

| Transition State Analysis | TS Geometry Optimization & Energy Calculation | Determines activation energy barriers, confirming kinetic vs. thermodynamic control. | 1,5,2-Oxathiazines nih.gov, 1,3,4-Thiadiazines mdpi.com |

| Selectivity Prediction | Comparison of TS Energies for Isomeric Products | Correctly predicts the observed regio- and chemoselectivity based on the lowest energy pathway. | 1,5,2-Oxathiazines nih.govd-nb.inforesearchgate.net |

Characterization of Transition States and Energetics

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. This technique can provide insights into the conformational flexibility of the 1,4,2-oxathiazine ring, the dynamics of its interactions with solvent molecules, or its binding mode within a biological target like a protein or DNA. tandfonline.com

While comprehensive MD simulation studies focused specifically on the parent 1,4,2-oxathiazine are not extensively documented, research on related spiro-oxathiazine derivatives has utilized MD to explore their interactions with DNA. tandfonline.com In these simulations, parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecule-DNA complex over time. tandfonline.com Such studies demonstrate the potential of MD to investigate how substituted 1,4,2-oxathiazines might behave in a dynamic biological environment. tandfonline.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, primarily using DFT, are essential for analyzing the electronic structure of the 1,4,2-oxathiazine ring. These calculations provide fundamental information about molecular geometry, orbital energies, and charge distribution. scholarsresearchlibrary.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common practice. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scholarsresearchlibrary.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scholarsresearchlibrary.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net For example, in the preservative Bethoxazin (B1662481) (3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide), the oxathiazine ring is suggested to be an electrophile that binds to sulfhydryl groups in cellular biomolecules. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation and identification of newly synthesized 1,4,2-oxathiazine derivatives.

Synthesis and Characterization of Substituted and Fused 1,4,2 Oxathiazine Derivatives

Systemic Variations on the 1,4,2-Oxathiazine Core

The introduction of alkyl and aryl groups onto the 1,4,2-oxathiazine ring can be achieved through several synthetic routes, primarily involving the cyclization of appropriately substituted precursors.

One common method for the synthesis of 3-aryl-5,6-dihydro-1,4,2-oxathiazines involves the use of aromatic aldehydes or arylcarbodithioate esters as starting materials. google.com For instance, the reaction of an arylcarbodithioate with hydroxylamine (B1172632) followed by reaction with a dihaloethane derivative can yield the desired 3-aryl substituted dihydro-1,4,2-oxathiazine.

A specific example is the synthesis of 3-(3-fluorophenyl)-5,6-dihydro-1,4,2-oxathiazine, which is accomplished through the cyclization of 2-chloroethyl 3-fluoro-N-hydroxybenzenecarboximidothioate in the presence of sodium ethoxide. prepchem.com Similarly, 3-aryl-5,6-dihydro-1,4,2-oxathiazin-6-ols have been synthesized via a [3+3] annulation reaction of (E)-N-hydroxyarylimidoylchloride with 1,4-dithiane-2,5-diol (B140307), which serves as a synthon for 2-mercaptoacetaldehyde. researchgate.net

Alkyl substitution can be exemplified by the synthesis of 5,6-dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine. This is achieved by treating methyl-2-thiophenecarbodithioate with hydroxylamine hydrochloride and triethylamine, followed by reaction with 1,2-dibromoethane. google.com Another approach involves the dialkylation of α,N-alkyl- or arylsulfonamide dianions with gaseous formaldehyde (B43269) to produce tetrahydro-1,4,3-oxathiazine 4,4-dioxides. clockss.org

Table 1: Synthesis of Selected Alkyl and Aryl Substituted 1,4,2-Oxathiazine Derivatives

| Compound Name | Starting Materials | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3-Fluorophenyl)-5,6-dihydro-1,4,2-oxathiazine | 2-Chloroethyl 3-fluoro-N-hydroxybenzenecarboximidothioate | Sodium ethoxide | Not specified | prepchem.com |

| 5,6-Dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine | Methyl-2-thiophenecarbodithioate, 1,2-dibromoethane | Hydroxylamine hydrochloride, Triethylamine | Not specified | google.com |

| 3-Aryl-5,6-dihydro-1,4,2-oxathiazin-6-ols | (E)-N-Hydroxyarylimidoylchloride, 1,4-Dithiane-2,5-diol | Triethylamine | Not specified | researchgate.net |

Halogenated derivatives of 1,4,2-oxathiazine are of significant interest. The synthesis of 3-(5-chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine involves the reaction of 5-chloro-2-thiophenecarbodithioate with hydroxylamine hydrochloride and triethylamine, followed by the addition of 1,2-dibromoethane. google.com

The introduction of other heteroatoms can be seen in the synthesis of various fused systems. For example, N,N-dialkyl-N′-chlorosulfonyl chloroformamidines react with dinucleophiles to form a variety of heterocyclic systems. publish.csiro.au

Table 2: Synthesis of a Halogenated 1,4,2-Oxathiazine Derivative

| Compound Name | Starting Materials | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(5-Chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine | 5-Chloro-2-thiophenecarbodithioate, 1,2-dibromoethane | Hydroxylamine hydrochloride, Triethylamine | Not specified | google.com |

The sulfur atom in the 1,4,2-oxathiazine ring can be readily oxidized to form the corresponding sulfoxides (4-oxides) and sulfones (4,4-dioxides). This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com

For example, the oxidation of 3-(5-chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine with one equivalent of m-CPBA yields the corresponding 4-oxide, while using an excess of m-CPBA leads to the formation of the 4,4-dioxide. google.com Similarly, 5,6-dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine can be oxidized to its 4-oxide and 4,4-dioxide derivatives. google.com The fungicide Bethoxazin (B1662481) is a notable example of a 1,4,2-oxathiazine 4-oxide, specifically 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide. ufrgs.brontosight.ai

Table 3: Synthesis of Oxidized Sulfur Derivatives of 1,4,2-Oxathiazines

| Product Compound Name | Starting Compound | Oxidizing Agent | Reference |

|---|---|---|---|

| 3-(5-Chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine-4-oxide | 3-(5-Chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine | m-Chloroperoxybenzoic acid | google.com |

| 3-(5-Chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine-4,4-dioxide | 3-(5-Chloro-2-thienyl)-5,6-dihydro-1,4,2-oxathiazine | m-Chloroperoxybenzoic acid | google.com |

| 5,6-Dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine-4-oxide | 5,6-Dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine | m-Chloroperoxybenzoic acid | google.com |

| 5,6-Dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine-4,4-dioxide | 5,6-Dihydro-6-methyl-3-(2-thienyl)-1,4,2-oxathiazine | m-Chloroperoxybenzoic acid | google.com |

| 5,6-Dihydro-3-(2-benzothiazolyl)-1,4,2-oxathiazine 4,4-dioxide | 5,6-Dihydro-3-(2-benzothiazolyl)-1,4,2-oxathiazine | m-Chloroperoxybenzoic acid | google.com |

Halogenated and Other Heteroatom-Substituted Derivatives

Fused Ring Systems Involving the Oxathiazine Moiety

Benzo-fused oxathiazines represent an important class of heterocyclic compounds. The synthesis of 1,2,3-benzoxathiazine-2,2-dioxides can be achieved by the reaction of ortho-hydroxy carbonyl compounds with sulfamoyl chloride in dimethyl acetamide. chim.it A series of substituted 1,2,3-benzoxathiazine-2,2-dioxides have been prepared from the corresponding 2-hydroxybenzaldehydes. nih.govtandfonline.com For example, 7-bromo-1,2,3-benzoxathiazine 2,2-dioxide and 8-bromo-1,2,3-benzoxathiazine 2,2-dioxide have been synthesized from the respective bromo-substituted 2-hydroxybenzaldehydes and sulfamoyl chloride. tandfonline.com

A method for the synthesis of 1,4,2-benzodithiazine-1,1-dioxides has been developed based on the reaction of N-chlorosulfonyl trichloroacetimidoyl chloride with thiophenols. arkat-usa.org This reaction proceeds via initial nucleophilic substitution at the imine carbon by the thiol sulfur, followed by intramolecular sulfonylation of the benzene (B151609) ring. arkat-usa.org

The versatility of the oxathiazine core allows for its fusion with various other heterocyclic systems. For instance, pyrazolo[4,3-e] researchgate.netarkat-usa.orgCurrent time information in Bangalore, IN.oxathiazines can be synthesized from the reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with N¹-substituted pyrazol-5-ones. publish.csiro.auresearchgate.net This reaction proceeds via a selective 1,3-CCO dinucleophilic substitution. publish.csiro.au

Spirocyclic systems containing the oxathiazine ring have also been synthesized. A one-pot, three-component condensation of tetramethyl guanidine, ninhydrin (B49086), and isothiocyanates in water leads to the formation of novel spiro[indene-2,2'- arkat-usa.orgCurrent time information in Bangalore, IN.researchgate.netoxathiazine]-1,3-diones. rhhz.net

Table 4: Synthesis of Fused 1,4,2-Oxathiazine Derivatives

| Compound Class | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 1,2,3-Benzoxathiazine-2,2-dioxides | Reaction of o-hydroxy carbonyls with sulfamoyl chloride | Sulfamoyl chloride, Dimethyl acetamide | chim.itnih.govtandfonline.com |

| 1,4,2-Benzodithiazine-1,1-dioxides | Reaction of N-chlorosulfonyl trichloroacetimidoyl chloride with thiophenols | N-Chlorosulfonyl trichloroacetimidoyl chloride | arkat-usa.org |

| Pyrazolo[4,3-e] researchgate.netarkat-usa.orgCurrent time information in Bangalore, IN.oxathiazines | Reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with N¹-substituted pyrazol-5-ones | N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines | publish.csiro.auresearchgate.net |

| Spiro[indene-2,2'- arkat-usa.orgCurrent time information in Bangalore, IN.researchgate.netoxathiazine]-1,3-diones | Three-component condensation | Tetramethyl guanidine, Ninhydrin, Isothiocyanates | rhhz.net |

Benzo-Fused Oxathiazines (e.g., 1,2,3-Benzoxathiazine, 1,4,2-Benzodithiazine)

Spirocyclic Oxathiazine Compounds

Spirocyclic compounds, which feature two rings connected by a single common atom known as the spiro atom, represent a unique and complex class of organic molecules. lscollege.ac.innih.gov Their rigid, three-dimensional structures have made them attractive frameworks in medicinal chemistry and materials science. lscollege.ac.inwikipedia.org Within this class, spirocyclic oxathiazines, which incorporate the 1,4,2-oxathiazine ring system at a spirocenter, are of growing interest.

Synthesis of Spiro[indene-oxathiazine] Systems

A notable and efficient method for the synthesis of novel spiro[indene-2,2'- Current time information in Le Flore County, US.wikipedia.orgfishersci.nooxathiazine]-1,3-diones has been developed. sigmaaldrich.com This approach involves a one-pot, three-component condensation reaction of ninhydrin, tetramethylguanidine, and various isothiocyanate derivatives. sigmaaldrich.comrhhz.net A key advantage of this procedure is the use of water as a green reaction solvent at room temperature, which simplifies purification and avoids the need for conventional organic solvents. fishersci.nosigmaaldrich.com

The general procedure begins with the reaction between tetramethylguanidine and an isothiocyanate derivative in water, which is stirred for a short period to form an intermediate. sigmaaldrich.comrhhz.net Subsequently, ninhydrin is added to the mixture, and the reaction proceeds at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The resulting solid product is then isolated by simple filtration and washed with ether to yield the pure spiro[indene-2,2'- Current time information in Le Flore County, US.wikipedia.orgfishersci.nooxathiazine]-1,3-dione. sigmaaldrich.comrhhz.net

The proposed mechanism suggests that the reaction is initiated by the nucleophilic attack of tetramethylguanidine on the isothiocyanate. sigmaaldrich.com This is followed by the nucleophilic attack of the sulfur atom from the resulting intermediate onto the central carbonyl group of ninhydrin, leading to the formation of the spirocyclic system. sigmaaldrich.com

A range of spiro[indene-2,2'- Current time information in Le Flore County, US.wikipedia.orgfishersci.nooxathiazine] derivatives have been synthesized using this method with good yields, demonstrating its versatility. The structure of these compounds has been confirmed using spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. sigmaaldrich.comrhhz.net

Table 1: Examples of Synthesized Spiro[indene-2,2'- Current time information in Le Flore County, US.wikipedia.orgfishersci.nooxathiazine]-1,3-dione Derivatives

| Compound | Isothiocyanate Derivative | Yield (%) | Melting Point (°C) |

| 4a | 4-chlorophenyl isothiocyanate | 94 | 126-128 |

| 4b | 4-methylphenyl isothiocyanate | 92 | 134-136 |

| 4c | 4-methoxyphenyl isothiocyanate | 90 | 141-143 |

| 4d | Phenyl isothiocyanate | 88 | 119-121 |

| 4e | Ethyl isothiocyanate | 85 | 102-104 |

| Data sourced from Chinese Chemical Letters, 28(5), 1079-1082. sigmaaldrich.comrhhz.net |

Structural Features of Spirocenters

The central feature of spiro[indene-oxathiazine] compounds is the spiro atom, a quaternary carbon that links the indene (B144670) and oxathiazine ring systems. lscollege.ac.insigmaaldrich.com This spirocenter introduces significant conformational rigidity and a distinct three-dimensional architecture to the molecule. lscollege.ac.in

The presence of the spiro carbon is confirmed by ¹³C NMR spectroscopy. For instance, in the spectrum of 4'-((4-chlorophenyl)imino)-6'-(dimethylamino)-4'H-spiro[indene-2,2'- Current time information in Le Flore County, US.wikipedia.orgfishersci.nooxathiazine]-1,3-dione (Compound 4a), a characteristic signal for the spiro carbon appears at a chemical shift of approximately δ 110.9 ppm. sigmaaldrich.com

The stereochemistry of the spirocenter is a critical feature of these molecules. The spiro atom in asymmetrically substituted spiro compounds is a stereogenic center, leading to the possibility of enantiomers. uni.lunih.gov The arrangement of the two rings around the spiro carbon is typically perpendicular. nih.gov This chirality, arising from the spirocyclic structure, is considered a key factor in the biological activity of many spiro compounds. fishersci.ca While detailed X-ray crystallographic data for spiro[indene-oxathiazine] systems is not widely available, the principles of spirocyclic stereochemistry suggest that these molecules possess axial chirality when appropriately substituted, analogous to allenes. uni.lunih.gov Computational studies, including Density Functional Theory (DFT), have been employed to understand the structure and electronic properties of these spiro systems and their interactions with biological targets like DNA. fishersci.ca

Future Research Directions in 1,4,2 Oxathiazine Chemistry

Discovery of Novel Synthetic Methodologies for Oxathiazine Ring Construction

The development of efficient, versatile, and environmentally benign synthetic methods is paramount to advancing 1,4,2-oxathiazine chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

Key areas for future investigation include:

Domino and Tandem Reactions: Designing novel domino reaction cascades that construct the oxathiazine ring in a single synthetic operation is a major goal. researchgate.net Such processes, which can involve a sequence of reactions like Michael additions and aldol (B89426) condensations, offer a powerful strategy for building complex molecular architectures from simple precursors. researchgate.net The development of domino reactions using building blocks like 1,4-dithiane-2,5-diol (B140307) has already shown promise for related heterocycles and could be adapted for 1,4,2-oxathiazine synthesis. researchgate.net

Multi-Component Reactions (MCRs): MCRs are highly convergent and offer the ability to generate diverse molecular libraries efficiently. rhhz.net A reported one-pot, three-component condensation to form spiro[indene-1,3,5-oxathiazine] derivatives in water highlights the potential of MCRs in this area. rhhz.net Future work should aim to expand the scope of accessible starting materials, such as various isothiocyanates and carbonyl compounds, to create a wider range of oxathiazine structures. rhhz.net

Photocatalysis and Electrosynthesis: Modern synthetic techniques using visible light or electricity offer mild and green alternatives to traditional thermal methods. rhhz.netmdpi.com Exploring photocatalyzed cycloadditions or electroreductive cross-couplings could open up new reaction pathways for forming the 1,4,2-oxathiazine ring that are inaccessible through conventional means. rhhz.netacs.org These methods are particularly attractive for their potential to reduce waste and utilize renewable energy sources. rhhz.net

Catalyst Development: The discovery of new catalysts is crucial. This includes developing Lewis acid catalysts for selective annulations, metal-free organocatalysts, and recyclable semi-heterogeneous photocatalysts that combine the advantages of homogeneous and heterogeneous systems. ccspublishing.org.cn For instance, a highly selective Lewis acid-catalyzed annulation has been developed for synthesizing various six-membered heterocycles and could be a blueprint for future 1,4,2-oxathiazine syntheses. researchgate.net

Exploration of Undescribed Oxathiazine Ring Systems and Derivatives

Much of the known chemistry focuses on a limited subset of 1,4,2-oxathiazine structures. A significant area for future research lies in the synthesis and characterization of novel and more complex derivatives.

Promising avenues for exploration are:

Fused and Polycyclic Systems: While some benzo-fused oxathiazines are known, there is vast unexplored territory in creating oxathiazines fused to other heterocyclic or carbocyclic rings. researchgate.net Research into intramolecular annulation reactions could lead to novel polycyclic systems with unique three-dimensional structures. researchgate.net

Spirocyclic Derivatives: Spirocyclic frameworks are important structural motifs in natural products. rhhz.net The successful synthesis of spiro[indene-2,2'- scispace.comresearchgate.netoxathiazine] derivatives demonstrates the feasibility of creating such compounds. rhhz.net Future efforts could target the fusion of the oxathiazine ring with other biologically relevant spirocyclic partners.

Functionalized Derivatives: There is a need to develop synthetic routes that allow for the introduction of diverse functional groups onto the oxathiazine ring. This includes incorporating fluoroalkyl groups, which can be of interest for biologically active compounds, or electroactive moieties like ferrocene, which are relevant to materials chemistry. uzh.ch The hetero-Diels-Alder reaction has been shown to be an effective method for creating ferrocenyl-substituted 4H-1,5,2-oxathiazines, paving the way for further exploration in this area. uzh.ch

Unstable Isomers: Some isomers of heterocyclic compounds, such as 1,2,3-oxadiazole, are under-explored due to their instability. nih.gov Careful investigation into the synthesis and stabilization of less-common or transient 1,4,2-oxathiazine isomers could reveal novel reactivity and applications.

Advanced Mechanistic Elucidations and Stereochemical Control

A robust understanding of reaction mechanisms is essential for optimizing existing synthetic methods and rationally designing new ones. Furthermore, controlling the stereochemistry of the products is critical, particularly for applications in medicinal chemistry.

Future research should prioritize:

Computational and Mechanistic Studies: While mechanisms have been proposed for some oxathiazine syntheses, detailed computational studies (e.g., using DFT calculations) are needed to validate these proposals and provide deeper insight into reaction pathways and transition states. d-nb.info Such studies can help rationalize observed regioselectivity and chemoselectivity, as seen in the hetero-Diels-Alder reactions of α-nitrosoalkenes. uzh.chd-nb.info

Enantioselective Synthesis: The development of methods for the asymmetric synthesis of chiral 1,4,2-oxathiazines is a high-priority research area. This could involve the use of chiral catalysts, chiral auxiliaries, or enantioselective organocatalysis. acs.org The study of chiral sulfinyl compounds provides a rich background for developing stereoselective transformations at the sulfur atom, a key feature of the oxathiazine ring. acs.orgnih.gov

Diastereoselective Control: For reactions that generate multiple stereocenters, achieving high diastereoselectivity is crucial. Research into substrate-controlled and reagent-controlled methods will be important. For example, domino reactions have been shown to stereoselectively produce complex spiro-thiophenes, and similar principles could be applied to oxathiazine synthesis. researchgate.net Understanding the factors that govern stereochemical outcomes, such as solvent effects or the nature of substituents, is a key objective. acs.org

Development of Novel Molecular Scaffolds for Chemical Research

The 1,4,2-oxathiazine ring is a promising, yet underutilized, scaffold for the development of new molecules for chemical and biological research. Its unique combination of oxygen, nitrogen, and sulfur atoms suggests it could serve as a valuable building block in medicinal chemistry and materials science.

Future directions in this area include:

Lead-Oriented Synthesis: Applying the principles of lead-oriented synthesis to generate libraries of 1,4,2-oxathiazine derivatives with "lead-like" molecular properties is a promising strategy for drug discovery. rsc.org This involves creating diverse and novel molecular scaffolds from a minimal set of precursors through divergent synthetic pathways. rsc.org

Scaffold-Based Drug Discovery: The 1,4,2-oxathiazine core can be considered a "biorelevant heterocyclic system" or pharmacophore. researchgate.netresearchgate.net Future work should focus on systematically modifying this core to develop novel scaffolds for screening against various biological targets. nih.gov Related heterocycles like 1,2,3,4-tetrahydroquinolines have been successfully developed as potent inhibitors of biological pathways, providing a model for how oxathiazine scaffolds could be similarly exploited. nih.gov

Pseudo-Natural Products: Researchers can combine fragments from natural products in novel arrangements to create "pseudo-natural products". nih.gov The 1,4,2-oxathiazine ring could be combined with fragments from known bioactive molecules to generate entirely new classes of compounds with potentially unique biological activities. nih.gov This approach leverages the inherent biological relevance of natural product structures while exploring new areas of chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,2-oxathiazine derivatives, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : 1,4,2-Oxathiazine derivatives are commonly synthesized via nucleophilic reactions involving bielectrophilic reagents. For example, 1,3-oxathiolium salts react with sodium azide (NaN₃) at the C2 position, followed by nitrogen loss and rearrangement to yield 1,4,2-oxathiazine rings . Key parameters for optimization include temperature control (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reactants. Reproducibility requires strict adherence to documented protocols, with characterization via NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How should researchers characterize the structural and electronic properties of 1,4,2-oxathiazine compounds to validate synthetic outcomes?

- Methodological Answer : Structural validation necessitates multi-technique analysis:

- X-ray crystallography for unambiguous confirmation of ring conformation and substituent positioning.

- Computational modeling (e.g., Hartree-Fock methods with 6-31G* basis sets) to predict tautomeric stability and electronic properties. For example, 3-(R²-amino)-1,4,2-benzodithiazine is more stable than its imino tautomer due to lower relative energy states .

- Spectroscopic correlation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to resolve ambiguities in regiochemistry .

Q. What are the critical stability considerations for 1,4,2-oxathiazine derivatives during storage and handling?

- Methodological Answer : Stability is influenced by:

- Oxidative sensitivity : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent sulfoxide formation.

- Hydrolytic degradation : Avoid protic solvents (e.g., water, alcohols) unless stabilized by electron-withdrawing substituents (e.g., –SO₂Cl groups) .

- Light exposure : Protect from UV radiation using amber glassware or light-resistant containers .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,4,2-oxathiazine synthesis be systematically addressed?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors:

- Electrophilic activation : Use electron-withdrawing groups (e.g., –CCl₃, –SO₂Cl) to enhance reactivity at specific centers. For example, thiophenols react regioselectively with imidoyl chlorides to form benzodithiazine derivatives, with the C-electrophilic center dominating due to higher activation .

- Steric directing : Bulky substituents (e.g., tert-butyl) at strategic positions can block undesired reaction pathways. Computational pre-screening of transition states (e.g., via Spartan software) helps predict outcomes .

Q. What computational strategies are effective in resolving contradictions between experimental and theoretical data for 1,4,2-oxathiazine systems?

- Methodological Answer : Contradictions often arise from:

- Tautomeric equilibria : Use Boltzmann-weighted DFT calculations to identify dominant tautomers under experimental conditions .

- Solvent effects : Apply continuum solvation models (e.g., PCM or SMD) to align computational predictions with experimental observations in polar solvents .

- Dynamic effects : Molecular dynamics (MD) simulations can reconcile discrepancies in reaction pathways observed in kinetic studies .

Q. How should researchers design experiments to investigate the environmental impact or toxicological profile of 1,4,2-oxathiazine derivatives?

- Methodological Answer : Prioritize data gaps identified by regulatory frameworks (e.g., EPA, ATSDR):

- Exposure pathways : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

- Degradation studies : Perform hydrolytic/oxidative stress tests under simulated environmental conditions (pH 4–9, UV light) .

- Toxicity screening : Apply OECD guidelines for acute/chronic toxicity assays, with emphasis on endocrine disruption potential .

Q. What methodologies are recommended for analyzing contradictory spectral data in 1,4,2-oxathiazine characterization?

- Methodological Answer : Resolve contradictions via:

- Multi-nuclear NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals in complex mixtures.

- Isotopic labeling : Introduce ¹⁵N or ³⁴S isotopes to track unexpected rearrangements .

- Collaborative validation : Cross-check data with independent labs or open-access databases (e.g., Reaxys, SciFinder) to rule out instrumentation artifacts .

Methodological Best Practices

- Literature Review : Use professional databases (Reaxys, PubMed) rather than crowd-sourced platforms (Wikipedia) to ensure reliability .

- Data Reporting : Follow ICMJE standards for chemical documentation, including purity, supplier details, and storage conditions .

- Conflict Resolution : Apply principal contradiction analysis (identify dominant factors in data discrepancies) and prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.